molecular formula C8H9N5O B2749151 N'-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide CAS No. 107933-05-1

N'-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide

Cat. No.: B2749151
CAS No.: 107933-05-1
M. Wt: 191.194
InChI Key: HOXHFMHEMBOZST-UHFFFAOYSA-N
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Description

“N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazopyridines has been described in recent years with new preparative methods using various catalysts . For instance, the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating is a fast method for producing libraries based on fused 2-substituted imidazo[4,5-b]pyridines .


Molecular Structure Analysis

The molecular structure of “N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide” can be established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Regiospecific Synthesis : The regiospecific synthesis of imidazo[1,2-a]pyridines demonstrates the flexibility of these compounds in chemical reactions. Katritzky et al. (2003) developed a one-pot method yielding 3-substituted imidazo[1,2-a]pyridines, which shows the structural versatility and reactivity of these compounds under various conditions (Katritzky, Xu, & Tu, 2003).

  • Selective Activation : Gryaznov and Letsinger (1992) found that pyridine hydrochloride/imidazole could selectively activate nucleoside phosphoramidites for synthesis, emphasizing the role of imidazole derivatives in selective chemical processes (Gryaznov & Letsinger, 1992).

Applications in Medicinal Chemistry and Biology

  • DNA Binding and Nuclease Activity : Kumar et al. (2012) explored Cu(II) complexes of imidazo[1,2-a]pyridine derivatives, revealing their strong DNA binding capabilities and potential for therapeutic applications due to their nuclease activity (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

Materials Science and Photoluminescence

  • Fluorescent Properties : Rahimizadeh et al. (2010) synthesized derivatives of pyrido[2,1:2,3]imidazo[4,5-b]quinoline, displaying significant fluorescence. This highlights the potential of imidazo[4,5-b]pyridin-2-yl derivatives in creating fluorescent materials for various applications (Rahimizadeh, Pordel, Bakavoli, & Eshghi, 2010).

  • Enhanced Fluorescence : Velázquez-Olvera et al. (2012) found that 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines can act as organic fluorophores, suggesting that certain substituents can enhance the fluorescence properties of these compounds (Velázquez-Olvera, Salgado-Zamora, Velázquez-Ponce, Campos-Aldrete, Reyes-Arellano, & Pérez-González, 2012).

Mechanism of Action

Target of Action

N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide, also known as 1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy-, is a potent inhibitor of intracellular Akt activation and its downstream target, PRAS40 . Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.

Mode of Action

The compound interacts with its targets by inhibiting the activation of Akt and its downstream target, PRAS40 . This inhibition is likely achieved through the process of phosphorylation, a common regulatory mechanism in cell signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Akt signaling pathway. Akt is a central node in the cell signaling response to insulin and growth factors, and is dysregulated in a variety of cancers. By inhibiting Akt activation, this compound can potentially disrupt these pathological signaling pathways .

Result of Action

The molecular and cellular effects of the compound’s action are primarily its inhibitory effects on Akt activation and its downstream target, PRAS40 . This could potentially lead to the disruption of pathological cell signaling pathways in diseases such as cancer.

Properties

IUPAC Name

N'-hydroxy-2-(1H-imidazo[4,5-b]pyridin-2-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-6(13-14)4-7-11-5-2-1-3-10-8(5)12-7/h1-3,14H,4H2,(H2,9,13)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXHFMHEMBOZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(N=C1)N=C(N2)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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